2-hydroxy-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide
Overview
Description
2-hydroxy-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a phenylacetohydrazide backbone, with additional substituents including a hydroxy group and a nitrophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide typically involves the condensation of 2-hydroxy-2-phenylacetohydrazide with 3-nitrocinnamaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic rings.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted aromatic derivatives with various functional groups.
Scientific Research Applications
2-hydroxy-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiproliferative effects.
Medicine: Explored for its potential as a therapeutic agent against diseases like cancer and infectious diseases.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide involves its interaction with biological targets at the molecular level. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, the nitro group can be enzymatically reduced to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide
- 2-hydroxy-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide
Uniqueness
2-hydroxy-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group also adds to its versatility in forming hydrogen bonds and participating in various chemical reactions.
Properties
IUPAC Name |
2-hydroxy-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-2-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16(14-8-2-1-3-9-14)17(22)19-18-11-5-7-13-6-4-10-15(12-13)20(23)24/h1-12,16,21H,(H,19,22)/b7-5+,18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJWELCHONOIGQ-FJIBGIISSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC=CC2=CC(=CC=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C=C/C2=CC(=CC=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328192 | |
Record name | 2-hydroxy-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806301 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330987-79-6 | |
Record name | 2-hydroxy-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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